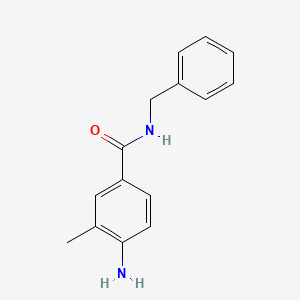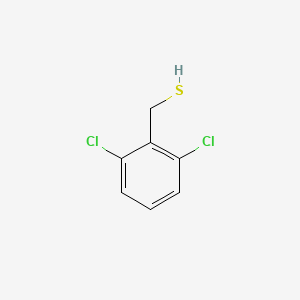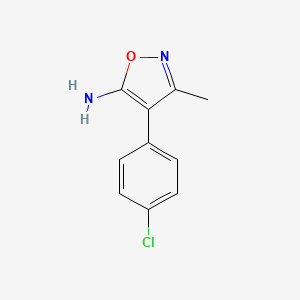
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Anti-allergic Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application : The compounds were tested for their effects on both allergic asthma and allergic itching .
- Results or Outcomes : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .
Phosphorylation Agent
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenyl phosphorodichloridate is used as a phosphorylation agent .
- Methods of Application : This compound is used as a reactant for the preparation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrug .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Precursor to Hydroquinone
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenol, a compound with a similar structure, was once produced on a large scale as a precursor to hydroquinone .
- Methods of Application : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Quinizarin
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenol is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .
- Methods of Application : The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Aryl Azides
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenyl azide is an organic aryl azide compound with the chemical formula C6H4ClN3 .
- Methods of Application : There are various methods to synthesize aryl azides. One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid .
- Results or Outcomes : This reaction gives a moderate to good yield of the desired aryl azide .
Precursor to Hydroquinone
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenol, a compound with a similar structure, was once produced on a large scale as a precursor to hydroquinone .
- Methods of Application : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Quinizarin
- Scientific Field : Organic Chemistry
- Summary of Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application : The compounds were tested for their effects on both allergic asthma and allergic itching .
- Results or Outcomes : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Synthesis of Aryl Azides
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chlorophenyl azide is an organic aryl azide compound with the chemical formula .
- Methods of Application : There are various methods to synthesize aryl azides. One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid .
- Results or Outcomes : This reaction gives a moderate to good yield of the desired aryl azide .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.
For a specific compound, these analyses would be based on experimental data and research studies. Therefore, it’s important to refer to relevant scientific literature. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNZTCXHWOFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585900 |
Source


|
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | |
CAS RN |
98947-25-2 |
Source


|
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

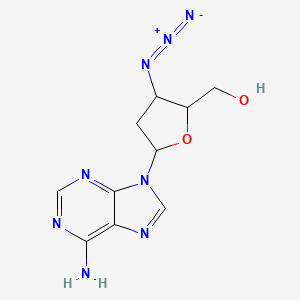
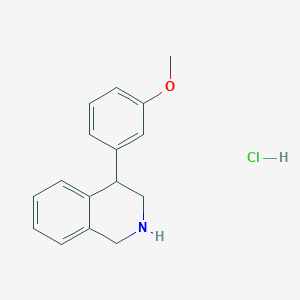
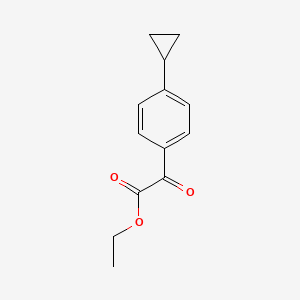
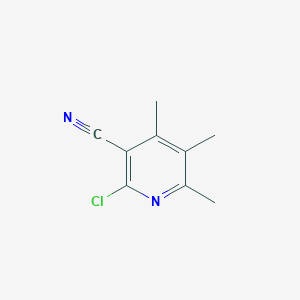
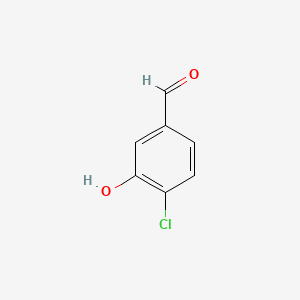
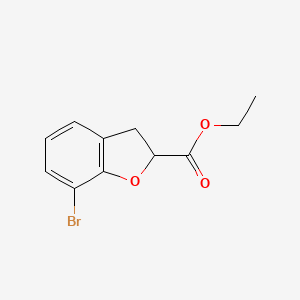
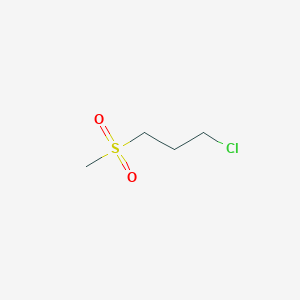
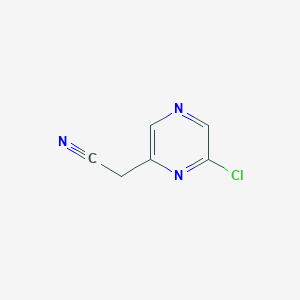
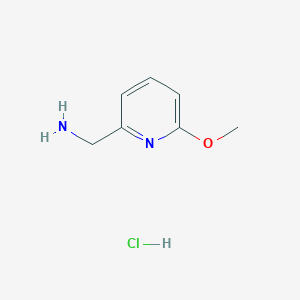
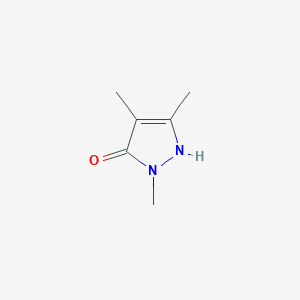
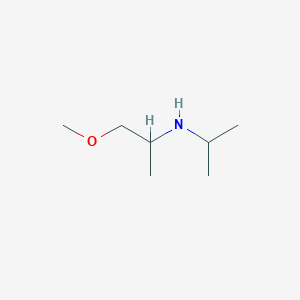
![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)
